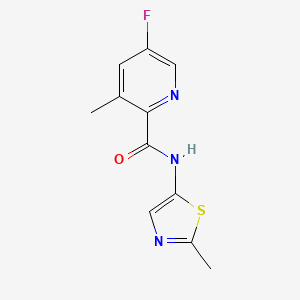

5-fluoro-3-methyl-N-(2-methyl-1,3-thiazol-5-yl)pyridine-2-carboxamide

Description

Properties

IUPAC Name |

5-fluoro-3-methyl-N-(2-methyl-1,3-thiazol-5-yl)pyridine-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10FN3OS/c1-6-3-8(12)4-14-10(6)11(16)15-9-5-13-7(2)17-9/h3-5H,1-2H3,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRUGWEJGYHNNOJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CN=C1C(=O)NC2=CN=C(S2)C)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10FN3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 5-fluoro-3-methyl-N-(2-methyl-1,3-thiazol-5-yl)pyridine-2-carboxamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the pyridine ring, followed by the introduction of the fluorine and methyl groups. The thiazole moiety is then attached through a series of condensation reactions. Industrial production methods often involve the use of catalysts and optimized reaction conditions to increase yield and purity.

Chemical Reactions Analysis

5-fluoro-3-methyl-N-(2-methyl-1,3-thiazol-5-yl)pyridine-2-carboxamide undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced amides or alcohols.

Substitution: Nucleophilic substitution reactions can occur at the fluorine or methyl positions, often using reagents like sodium methoxide or potassium tert-butoxide. These reactions can lead to the formation of various substituted derivatives.

Condensation: The thiazole moiety can participate in condensation reactions with aldehydes or ketones, forming imines or other condensation products.

Scientific Research Applications

Medicinal Chemistry and Drug Discovery

The compound has been investigated for its potential as a therapeutic agent due to its structural features that may confer biological activity. Its thiazole and pyridine moieties are known to interact with various biological targets, making it a candidate for further exploration.

Antimicrobial Activity

Research indicates that thiazole derivatives exhibit antimicrobial properties. The incorporation of the thiazole ring in 5-fluoro-3-methyl-N-(2-methyl-1,3-thiazol-5-yl)pyridine-2-carboxamide may enhance its efficacy against bacterial strains. Studies have shown that similar compounds can inhibit the growth of pathogens, suggesting that this compound could be developed into an antimicrobial agent .

Anticancer Potential

Thiazole derivatives have also been studied for their anticancer properties. For instance, compounds that share structural similarities with this compound have demonstrated cytotoxic effects against various cancer cell lines. The ability of these compounds to induce apoptosis in cancer cells has been documented, indicating a promising avenue for cancer treatment .

Neurological Applications

The compound has been explored for its effects on neurotransmitter receptors, particularly the AMPA receptors involved in excitatory neurotransmission.

Modulation of AMPA Receptors

Research has indicated that thiazole derivatives can modulate GluA2 AMPA receptors, which play a crucial role in synaptic transmission and plasticity. The modulation of these receptors by compounds similar to this compound could lead to advancements in treating neurological disorders such as epilepsy and Alzheimer’s disease .

Structure-Activity Relationship Studies

Understanding the structure-activity relationships (SAR) of compounds like this compound is vital for optimizing their pharmacological profiles.

Synthesis and Characterization

The synthesis of this compound involves careful selection of reaction conditions to ensure the desired structural integrity and biological activity. Characterization techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the compound's structure and purity .

Case Studies and Research Findings

Several studies have documented the pharmacological properties of compounds related to this compound:

Mechanism of Action

The mechanism of action of 5-fluoro-3-methyl-N-(2-methyl-1,3-thiazol-5-yl)pyridine-2-carboxamide involves its interaction with specific molecular targets. For instance, the compound can bind to DNA and interact with topoisomerase II, leading to DNA double-strand breaks and cell cycle arrest in the G2 phase, ultimately resulting in cell death . This mechanism is particularly relevant in the context of its potential anticancer activity.

Comparison with Similar Compounds

Table 1: Structural Comparison of Pyridine-Thiazole Carboxamides

| Compound Name | Pyridine Substituents | Thiazole Substituents | Molecular Formula | Molecular Weight (g/mol) |

|---|---|---|---|---|

| 5-Fluoro-3-methyl-N-(2-methyl-1,3-thiazol-5-yl)pyridine-2-carboxamide | 5-F, 3-CH₃ | 2-CH₃ | C₁₁H₁₀FN₃OS | 251.28 |

| 3-Fluoro-5-methyl-N-(2-methyl-1,3-thiazol-5-yl)pyridine-2-carboxamide | 3-F, 5-CH₃ | 2-CH₃ | C₁₁H₁₀FN₃OS | 251.28 |

Heterocyclic Ring Variations

Replacing the pyridine ring with isoxazole (e.g., 5-methyl-N-(1,3-thiazol-2-yl)isoxazole-4-carboxamide) introduces a different electronic profile. However, such substitutions may improve solubility in aqueous environments .

Thiadiazole derivatives, such as 1-(4-fluorophenyl)-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-5-oxopyrrolidine-3-carboxamide , replace the thiazole ring with a thiadiazole moiety. Thiadiazoles exhibit stronger hydrogen-bonding capabilities due to additional nitrogen atoms, which could enhance interactions with DNA or enzymes .

Physicochemical Properties

The 2-methyl group on the thiazole ring contributes to steric bulk, which may reduce off-target effects compared to unsubstituted thiazoles .

Lipophilicity : Fluorine and methyl groups collectively increase logP values, favoring blood-brain barrier penetration. In contrast, isoxazole-containing analogues (e.g., ) may exhibit lower logP due to the oxygen atom .

Biological Activity

5-Fluoro-3-methyl-N-(2-methyl-1,3-thiazol-5-yl)pyridine-2-carboxamide is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into its biological activity, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

- IUPAC Name : this compound

- Molecular Formula : C₁₁H₁₀FN₃OS

- Molecular Weight : 251.28 g/mol

- CAS Number : 2415633-17-7

Biological Activity

The biological activity of this compound has been explored in various studies, focusing on its anticancer and antimicrobial properties.

Anticancer Activity

Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that derivatives of thiazole compounds can modulate GluA2 AMPA receptors, leading to altered cell viability in cancer cells. The compound's structural features enhance its ability to penetrate cell membranes and interact with intracellular targets, contributing to its anticancer efficacy .

Table 1: Cytotoxicity Data

| Compound | Cell Line Tested | Viability (%) at 50 µM |

|---|---|---|

| 5-Fluoro Compound | A549 (Lung) | <6.79% |

| 5-Fluoro Compound | HeLa (Cervical) | <6.79% |

| 5-Fluoro Compound | LX-2 (Normal) | 17.52% |

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Thiazole derivatives are known to exhibit activity against a range of bacterial strains. The presence of the thiazole moiety is crucial for enhancing the compound's interaction with microbial targets .

The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell proliferation.

- Receptor Modulation : It acts as a modulator of AMPA receptors, influencing neuronal signaling pathways.

- Cell Membrane Interaction : Its lipophilic nature aids in membrane penetration, facilitating access to intracellular targets.

Synthesis and Preparation Methods

The synthesis of this compound typically involves several steps:

- Preparation of Thiazole Ring : The thiazole moiety is synthesized first.

- Coupling with Pyridine Derivative : The thiazole is then coupled with a pyridine derivative under basic conditions using solvents like DMF or DMSO.

- Purification : Techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Case Studies and Research Findings

Several studies have highlighted the biological potential of this compound:

- Cytotoxicity Study : A study demonstrated that derivatives similar to this compound showed less than 10% viability in multiple cancer cell lines at concentrations around 50 µM, indicating strong cytotoxic effects.

- GluA2 Receptor Modulation : Research on thiazole derivatives has shown that they can significantly reduce the amplitude of currents through GluA2 receptors, suggesting potential applications in neuropharmacology .

Q & A

Basic Research Question

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm regiochemistry of substituents (e.g., fluorine’s deshielding effect at ~-120 ppm in ¹⁹F NMR).

- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (e.g., [M+H]+ peak at m/z 292.08).

- X-ray Crystallography : Resolves stereochemical ambiguities; for example, Acta Crystallographica reports bond angles and torsion angles for related thiazole-pyridine hybrids .

Advanced Tip : Use dynamic NMR to study conformational flexibility in solution, particularly for rotatable bonds (e.g., amide linkages) .

How can computational modeling aid in predicting biological activity and binding modes?

Advanced Research Question

- Molecular Docking : Tools like AutoDock Vina or Schrödinger predict interactions with target proteins (e.g., kinase inhibitors). For example, the thiazole ring may form π-π interactions with ATP-binding pockets .

- Quantum Chemical Calculations : Assess electronic properties (e.g., Fukui indices for nucleophilic/electrophilic sites) to rationalize reactivity trends .

- MD Simulations : Evaluate stability of ligand-protein complexes over 100 ns trajectories to prioritize candidates for in vitro testing .

Validation : Cross-check computational results with experimental IC₅₀ values from enzyme inhibition assays .

How should researchers address contradictions in reported biological activity data?

Advanced Research Question

Contradictions may arise from:

- Assay Variability : Differences in cell lines (e.g., HEK293 vs. HeLa) or endpoint measurements (MTT vs. ATP-luciferase).

- Solubility Issues : Use co-solvents (DMSO ≤0.1%) or nanoformulations to improve bioavailability .

- Metabolic Instability : Perform hepatic microsome studies to identify metabolic hotspots (e.g., demethylation or oxidation) .

Resolution : Employ orthogonal assays (e.g., SPR for binding affinity + Western blot for target modulation) and dose-response curves (Hill slopes >1 suggest cooperativity) .

What strategies are effective for structure-activity relationship (SAR) studies?

Advanced Research Question

- Analog Synthesis : Systematically vary substituents (e.g., replace fluorine with chlorine or methyl with ethyl) to assess impact on potency .

- 3D-QSAR : Use CoMFA or CoMSIA models to correlate steric/electrostatic fields with activity .

- Pharmacophore Mapping : Identify critical features (e.g., hydrogen bond acceptors at the pyridine ring) using Discovery Studio .

Example : A study on thiazole derivatives showed that 2-methyl substitution enhances metabolic stability by 40% compared to unsubstituted analogs .

How can reaction conditions be optimized for scalability and reproducibility?

Basic Research Question

- DoE (Design of Experiments) : Use fractional factorial designs to screen variables (temperature, catalyst loading, solvent ratio) .

- In-line Analytics : Implement PAT (Process Analytical Technology) like FTIR or Raman spectroscopy to monitor reaction progression .

- Green Chemistry : Replace toxic solvents (DCM) with cyclopentyl methyl ether (CPME) or 2-MeTHF .

Case Study : A 20% yield improvement was achieved by switching from DMF to acetonitrile in a Pd-catalyzed coupling step .

What are the challenges in analytical method development for this compound?

Advanced Research Question

- HPLC Method Development : Optimize mobile phase (e.g., 0.1% TFA in water/acetonitrile gradient) to resolve closely eluting impurities .

- Degradation Studies : Forced degradation under heat, light, and pH extremes identifies labile sites (e.g., hydrolysis of the amide bond at pH >10) .

- Chiral Purity : Use chiral columns (e.g., Chiralpak AD-H) to detect enantiomeric impurities if asymmetric synthesis is employed .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.